molecular formula C6H7F5O B062952 Allyl 2,2,3,3,3-pentafluoropropyl ether CAS No. 186907-75-5

Allyl 2,2,3,3,3-pentafluoropropyl ether

Cat. No.: B062952
CAS No.: 186907-75-5
M. Wt: 190.11 g/mol
InChI Key: OPCORXXVBOOEID-UHFFFAOYSA-N
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Description

Allyl 2,2,3,3,3-pentafluoropropyl ether is an organic compound with the molecular formula C6H7F5O. It is characterized by the presence of an allyl group and a pentafluoropropyl ether moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether typically involves the reaction of allyl alcohol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2,2,3,3,3-pentafluoropropyl ether can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Allyl 2,2,3,3,3-pentafluoropropyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Allyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with specific molecular targets. The presence of the pentafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2,2,3,3-tetrafluoropropyl ether
  • Allyl 2,2,3,3,4,4-hexafluoropropyl ether
  • Allyl 2,2,3,3,4,4,4-heptafluoropropyl ether

Uniqueness

Allyl 2,2,3,3,3-pentafluoropropyl ether is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. The pentafluoropropyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to its tetrafluoro or hexafluoro counterparts.

Biological Activity

Allyl 2,2,3,3,3-pentafluoropropyl ether (CAS Number: 186907-75-5) is a fluorinated organic compound characterized by its unique structure comprising an allyl group and a pentafluoropropyl ether moiety. This compound has gained attention due to its potential applications in pharmaceuticals and materials science, primarily attributed to the presence of five fluorine atoms that enhance its hydrophobicity and thermal stability.

  • Molecular Formula : C₆H₇F₅O
  • Molecular Weight : 190.11 g/mol
  • Boiling Point : 85–86 °C
  • Flash Point : 14 °C

The unique properties of this compound make it a subject of interest for various chemical reactions and biological studies. Its reactivity is influenced by the fluorinated structure, which can lead to elimination reactions under specific conditions .

Potential Biological Effects

  • Toxicity and Safety :
    • Inhalation of ethers can lead to symptoms such as lethargy, dizziness, and in severe cases, seizures . While specific data on this compound is scarce, caution is advised due to the general risks associated with ether exposure.
  • Reactivity in Biological Systems :
    • The compound may undergo elimination reactions that could result in the formation of biologically relevant alkenes. These transformations could potentially interact with biological macromolecules or influence metabolic pathways.

Synthetic Applications

Research indicates that this compound can be synthesized through various methods that highlight its utility in creating more complex organic structures . The ability to modify existing compounds for specific applications is a critical aspect of its chemical behavior.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound in comparison to other fluorinated compounds:

Compound NameMolecular FormulaUnique Features
Allyl FluorideC₃H₅FSimpler structure; lacks pentafluoropropyl group
PerfluorohexaneC₆F₁₄Fully fluorinated; lacks allylic functionality
1-(Perfluoroalkyl)ethyl etherC₈H₁₈F₃Contains perfluoroalkyl chain; different reactivity
PentafluoropropanolC₃H₃F₅OAlcohol instead of ether; distinct properties

This compound stands out due to its combination of an allylic group with a highly fluorinated structure. This combination provides unique reactivity patterns that may not be present in simpler or fully fluorinated compounds .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCORXXVBOOEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395680
Record name Allyl 2,2,3,3,3-pentafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186907-75-5
Record name Allyl 2,2,3,3,3-pentafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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